molecular formula C8H3N3O2S B1643396 7-Nitrobenzo[d]thiazole-2-carbonitrile

7-Nitrobenzo[d]thiazole-2-carbonitrile

Cat. No.: B1643396
M. Wt: 205.2 g/mol
InChI Key: LUBJQUHZCQPBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitrobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a nitro group at the 7-position and a carbonitrile group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its molecular formula is C₈H₃N₃O₂S, with a molecular weight of 205.19 g/mol (CAS: 188672-84-6). The nitro group’s electron-withdrawing nature polarizes the aromatic system, enhancing reactivity in electrophilic or nucleophilic substitutions.

Properties

Molecular Formula

C8H3N3O2S

Molecular Weight

205.2 g/mol

IUPAC Name

7-nitro-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H3N3O2S/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H

InChI Key

LUBJQUHZCQPBJC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)C#N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 5-Nitrobenzo[d]thiazole-2-carbonitrile

The 5-nitro isomer (CAS: 188672-84-6) shares the same molecular formula but differs in the nitro group’s position. Key comparisons include:

  • Synthetic Accessibility : Both isomers may form via nitration of benzo[d]thiazole-2-carbonitrile, but regioselectivity depends on reaction conditions.

Substituent Variants: Halogenated and Alkoxy Derivatives

  • 7-Bromobenzo[d]thiazole-2-carbonitrile (CAS: 1188169-99-4): Molecular weight: 239.09 g/mol, with bromine introducing steric bulk and altering electronic properties.
  • 5-Methoxybenzo[d]thiazole-2-carbonitrile (CAS: 7267-35-8):
    • The methoxy group is electron-donating, increasing electron density on the aromatic ring. This contrasts sharply with the nitro group’s electron-withdrawing effect, influencing reactivity in electrophilic substitutions.

Functionalized Benzo[d]thiazole Derivatives

  • Its synthesis yield (56%) highlights challenges in cyclization and functionalization steps.

Structural and Spectral Comparisons

Crystallographic and Packing Behavior

  • 1,3-Thiazole-4-carbonitrile (CCDC 2128844): Exhibits C–H⋯N hydrogen bonding and π–π stacking, driven by the nitrile group’s polarity. In contrast, benzo[d]thiazole derivatives may show enhanced stacking due to the fused benzene ring, though crystallographic data for 7-nitro derivatives are absent in the evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.